5-(1-Propynyl)-2'-o-methyluridine

Overview

Description

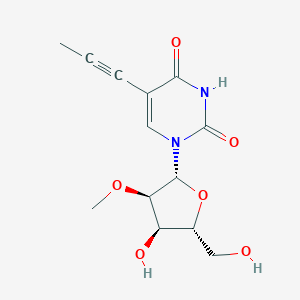

5-(1-Propynyl)-2’-o-methyluridine is a modified nucleoside, which is a derivative of uridine. This compound is characterized by the presence of a propynyl group at the 5-position and a methyl group at the 2’-oxygen position of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propynyl)-2’-o-methyluridine typically involves multiple steps:

Protection of the Ribose Hydroxyl Groups: Initially, the hydroxyl groups of ribose are protected using silyl or acyl protecting groups to prevent unwanted reactions.

Introduction of the Propynyl Group: The propynyl group is introduced at the 5-position of uridine through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.

Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group of the ribose is methylated using methyl iodide in the presence of a base such as sodium hydride.

Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 5-(1-Propynyl)-2’-o-methyluridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Propynyl)-2’-o-methyluridine can undergo various chemical reactions, including:

Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The propynyl group can be reduced to an alkyl group using hydrogenation.

Substitution: The methyl group at the 2’-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alkyl derivatives.

Substitution: Formation of various substituted nucleosides.

Scientific Research Applications

5-(1-Propynyl)-2’-o-methyluridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified oligonucleotides.

Biology: Incorporated into RNA molecules to study RNA structure and function.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Used in the development of nucleic acid-based therapeutics and diagnostics.

Mechanism of Action

The mechanism of action of 5-(1-Propynyl)-2’-o-methyluridine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acid. The propynyl group can enhance base pairing interactions, while the methyl group can influence the overall conformation of the nucleic acid. These modifications can alter the binding affinity of proteins and other molecules to the nucleic acid, thereby affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

5-Methyluridine: Similar in structure but lacks the propynyl group.

2’-O-Methyluridine: Similar but lacks the propynyl group at the 5-position.

5-Propynyluridine: Similar but lacks the methyl group at the 2’-position.

Uniqueness

5-(1-Propynyl)-2’-o-methyluridine is unique due to the presence of both the propynyl and methyl groups, which confer distinct chemical and biological properties. This dual modification can enhance the stability and binding properties of nucleic acids, making it particularly useful in various research and therapeutic applications.

Biological Activity

5-(1-Propynyl)-2'-O-methyluridine (also known as this compound) is a modified nucleoside that has garnered attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities, particularly in antiviral research. This article delves into the compound's biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a propynyl group at the 5-position and a methoxy group at the 2'-position of the uridine molecule. Its molecular formula is , with a molecular weight of approximately 296.28 g/mol. The presence of the propynyl group provides unique reactivity, allowing for various chemical modifications and applications in synthetic biology.

The biological activity of this compound can be attributed to several mechanisms:

- Incorporation into RNA : Due to its structural similarity to uridine, it can be incorporated into RNA strands during synthesis, potentially affecting RNA stability and function.

- Antiviral Activity : Studies indicate that this compound exhibits inhibitory effects against certain viruses, including Hepatitis C virus (HCV). Its modifications enhance stability and bioavailability compared to unmodified nucleosides, making it a promising candidate for therapeutic applications.

- Interaction with Viral Targets : The unique structure allows it to interact effectively with viral polymerases or other proteins involved in viral replication, enhancing its potential as an antiviral agent.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Propynyl at 5', Methoxy at 2' | Strong antiviral activity against HCV |

| 2'-O-Methyluridine | Methoxy group at 2' position | Moderate antiviral activity |

| 5-Methyluridine | Methyl group at 5' position | Antiviral activity |

| 2'-O-Methyl-5-methyluridine | Methoxy at 2' and methyl at 5' | Notable antiviral properties |

| 5-(1-Propenyl)-2'-O-methyluridine | Propenyl instead of propynyl | Potentially similar antiviral effects |

Case Studies and Research Findings

-

Antiviral Efficacy Against HCV :

- In vitro studies have demonstrated that this compound significantly inhibits HCV replication. The compound's ability to integrate into viral RNA enhances its efficacy, showing IC50 values lower than those of traditional nucleoside analogs.

-

Stability and Bioavailability :

- Research indicates that the structural modifications in this compound improve its metabolic stability. This stability is crucial for maintaining therapeutic levels in vivo, which is often a limitation for unmodified nucleosides.

-

Click Chemistry Applications :

- The alkyne functionality allows for click chemistry applications, enabling researchers to label oligonucleotides or create complex molecular architectures. This versatility is beneficial for studying RNA modifications and interactions with other biomolecules.

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJZKNCZUWDUIF-DNRKLUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628674 | |

| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179817-95-9 | |

| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.